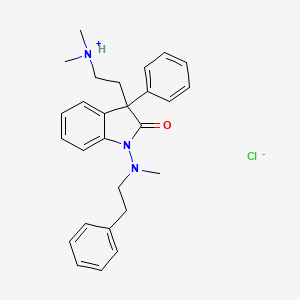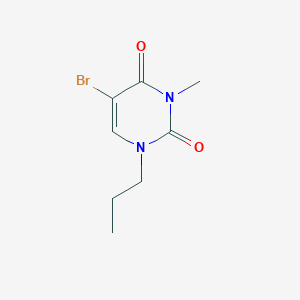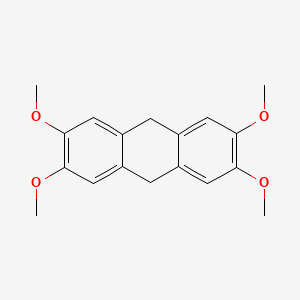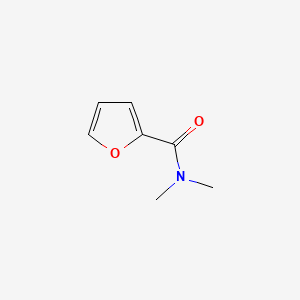
4-((2,5-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,5-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione: , also known by its chemical formula C16H14FN3O2S , is a heterocyclic compound with intriguing properties. Let’s break down its structure:
- The 1H-1,2,4-triazole core consists of a five-membered ring containing three nitrogen atoms and two carbon atoms.
- The 2-fluorophenyl group is attached to one of the nitrogen atoms in the triazole ring.
- The 2,5-dimethoxybenzylidene moiety is connected to another nitrogen atom, forming a Schiff base.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 2-amino-5-fluorobenzothiazole in the presence of a suitable base. The resulting Schiff base undergoes cyclization to form the triazole-thione ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent such as ethanol or acetonitrile. Acidic or basic catalysts may be employed to facilitate the condensation step.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield derivatives with altered properties.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents. For example:
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction could lead to dehalogenated or hydrogenated forms.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Investigated for potential antimicrobial, antifungal, and anticancer properties.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of functional materials.
作用機序
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
While there are related triazole derivatives, the unique combination of the 2,5-dimethoxybenzylidene and 2-fluorophenyl groups sets this compound apart. Similar compounds include other triazoles and Schiff bases.
特性
CAS番号 |
586994-98-1 |
|---|---|
分子式 |
C17H15FN4O2S |
分子量 |
358.4 g/mol |
IUPAC名 |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-12-7-8-15(24-2)11(9-12)10-19-22-16(20-21-17(22)25)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChIキー |
DEMWYOQGAPZIKP-VXLYETTFSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)
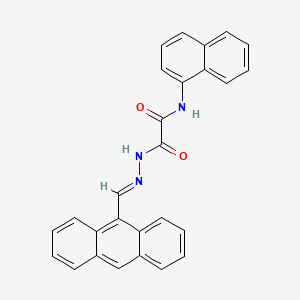


![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
